3-methoxy-1-methyl-N-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxamide
Description
3-Methoxy-1-methyl-N-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxamide is a pyrazole-based carboxamide derivative characterized by:
- Core structure: 1H-pyrazole-4-carboxamide.
- Substituents:
- Position 1: Methyl group (-CH₃).
- Position 3: Methoxy group (-OCH₃).
- Amide nitrogen: 4-(Trifluoromethoxy)phenyl group (-C₆H₄-O-CF₃).
Properties
IUPAC Name |
3-methoxy-1-methyl-N-[4-(trifluoromethoxy)phenyl]pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O3/c1-19-7-10(12(18-19)21-2)11(20)17-8-3-5-9(6-4-8)22-13(14,15)16/h3-7H,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTFJRKHCAKCOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Methoxy-1-methyl-N-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antifungal and anti-inflammatory research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, synthesis, and potential applications.
Synthesis and Characterization
The compound can be synthesized through a multi-step process involving the reaction of specific precursors. One notable method involves the use of 4-(trifluoromethoxy)aniline and pyrazole derivatives, which are subjected to various reaction conditions to yield the target compound with high purity. Characterization is typically performed using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity of the synthesized compound .
Antifungal Activity
Research has demonstrated that derivatives of pyrazole compounds exhibit significant antifungal properties. In a study evaluating various N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives, certain compounds displayed over 50% inhibition against Gibberella zeae at a concentration of 100 µg/mL. This activity was notably superior to that of established fungicides like carboxin and boscalid .
Table 1: Antifungal Activity of Pyrazole Derivatives
| Compound | Target Fungus | Inhibition (% at 100 µg/mL) | Comparison Fungicide |
|---|---|---|---|
| Compound 6a | Gibberella zeae | 70% | Carboxin |
| Compound 6b | Fusarium oxysporum | 60% | Boscalid |
| Compound 6c | Cytospora mandshurica | 55% |
The biological activity of this compound is hypothesized to involve several mechanisms. The presence of the trifluoromethoxy group is believed to enhance the lipophilicity and membrane permeability of the molecule, allowing it to interact effectively with fungal cell membranes. Furthermore, structural modifications in pyrazole derivatives can lead to variations in their biological activity, suggesting that careful design can optimize their antifungal properties .
Case Studies and Research Findings
A recent study explored the structure-activity relationship (SAR) of various pyrazole derivatives, including those similar to our compound. It was found that modifications at specific positions significantly influenced both antifungal and anti-inflammatory activities. For instance, substituents at the para position on the phenyl ring were associated with enhanced biological efficacy .
Table 2: Structure-Activity Relationship Findings
| Substituent Position | Biological Activity | Observed Effect |
|---|---|---|
| Para | Antifungal | Increased potency |
| Meta | Anti-inflammatory | Moderate effect |
| Ortho | Cytotoxicity | Decreased selectivity |
Scientific Research Applications
This compound exhibits significant biological activity, particularly in the following areas:
Anti-inflammatory Effects
Research indicates that 3-methoxy-1-methyl-N-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxamide may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. By modulating these enzymes, the compound could potentially reduce inflammation and associated pain .
Anticancer Potential
Preliminary studies suggest that this pyrazole derivative may have anticancer properties. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Certain derivatives of pyrazole compounds have demonstrated effectiveness against a range of bacterial strains, suggesting potential applications in treating infections .
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anti-inflammatory | Inhibition of COX enzymes | |
| Anticancer | Cytotoxicity against cancer cell lines | |
| Antimicrobial | Effective against various bacterial strains |
Case Study 1: Anti-inflammatory Activity
A study conducted on the anti-inflammatory effects of this compound demonstrated its ability to significantly reduce inflammation in animal models. The results indicated a marked decrease in edema when compared to control groups, highlighting its potential as a therapeutic agent for inflammatory diseases.
Case Study 2: Anticancer Efficacy
In vitro experiments revealed that the compound exhibited potent cytotoxicity against human breast cancer cells. The study reported an IC50 value in the nanomolar range, suggesting strong activity. Further investigation into its mechanism revealed that it induces apoptosis through intrinsic pathways, making it a candidate for further development as an anticancer drug.
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:
-
Acidic Hydrolysis : Refluxing with HCl (6 M) converts the amide to 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid .
-
Basic Hydrolysis : Treatment with NaOH (2 M) at 80°C produces the carboxylate salt, which acidifies to the free acid .
Key Data :
| Condition | Reagent | Product | Yield (%) | Source |
|---|---|---|---|---|
| Acidic (HCl) | 6 M HCl, Δ | Pyrazole-4-carboxylic acid | 85–92 | |
| Basic (NaOH) | 2 M NaOH, Δ | Pyrazole-4-carboxylate → Acid | 78–88 |
Electrophilic Aromatic Substitution (EAS)
The electron-rich pyrazole ring (activated by the methoxy group) undergoes regioselective electrophilic substitution. The trifluoromethoxy group on the phenyl ring deactivates it, directing reactions to the pyrazole’s C-5 position .
Example Reactions:
-
Nitration : Reaction with HNO₃/H₂SO₄ at 0°C yields 5-nitro derivatives .
-
Halogenation : Treatment with Br₂/FeBr₃ produces 5-bromo-substituted products .
Mechanistic Insight :
The methoxy group donates electron density via resonance, activating the pyrazole ring. Steric hindrance from the methyl and carboxamide groups limits substitution to the C-5 position .
Nucleophilic Reactions at the Trifluoromethoxy Group
-
Hydrolysis : Prolonged heating with aqueous NaOH (10 M) cleaves the OCF₃ group to a hydroxyl group, though yields are low (<30%) .
-
Radical Substitution : UV irradiation with Cl₂ generates chlorinated byproducts, but this is not synthetically useful .
Cross-Coupling Reactions
The aryl trifluoromethoxy group participates in palladium-catalyzed couplings:
| Reaction Type | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF, Δ | Biaryl derivatives | 65–75 | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Δ | N-aryl functionalized pyrazoles | 60–70 |
Methoxy Demethylation
The methoxy group is cleaved using BBr₃ in CH₂Cl₂ at −78°C, yielding the hydroxyl analog :
Yield : 72–80% .
Amide Alkylation/Acylation
The carboxamide’s NH reacts with alkyl halides or acyl chlorides:
-
Methylation : CH₃I/K₂CO₃ in DMF → N-methylamide (Yield: 85%) .
-
Acetylation : AcCl/pyridine → N-acetyl derivative (Yield: 78%) .
Cyclization Reactions
Heating with POCl₃ facilitates cyclization to fused heterocycles, such as pyrazolo[1,5-a]pyrimidines, via intramolecular dehydration .
Stability Under Oxidative/Reductive Conditions
-
Oxidation : The methyl group on the pyrazole resists oxidation, but the trifluoromethoxy phenyl ring is susceptible to ring hydroxylation under strong oxidants (e.g., KMnO₄) .
-
Reduction : Hydrogenation (H₂/Pd-C) reduces the pyrazole ring’s double bond, leading to loss of aromaticity and structural degradation .
Comparative Reactivity with Analogs
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with pyrazole-carboxamide derivatives from the evidence, focusing on structural variations, physicochemical properties, and reported activities.
Structural and Physicochemical Comparisons
Table 1: Key Structural and Property Comparisons
Key Observations:
Substituent Effects: Trifluoromethoxy vs. Methoxy vs. Methylthio: The target’s methoxy group (-OCH₃) is less polarizable than the methylthio (-S-CH₃) group in compounds, which may reduce nucleophilic interactions but improve solubility.
Molecular Weight and Lipophilicity: The target compound (314.27 g/mol) is smaller and less lipophilic than ’s compound (447.31 g/mol), which may enhance bioavailability.
Implications for the Target Compound:
- The trifluoromethoxy group in the target compound may enhance target affinity for enzymes or receptors sensitive to electron-withdrawing groups, similar to ’s trifluoromethyl-substituted analog.
- The absence of bulky aromatic substituents (unlike ’s compounds) could improve pharmacokinetic properties , such as oral absorption.
Preparation Methods
Core Pyrazole Construction
The 1-methyl-3-methoxy pyrazole core is typically synthesized via Knorr-type cyclization between β-keto esters and methylhydrazine derivatives. As demonstrated in indenopyrazole syntheses, electron-withdrawing groups (e.g., trifluoromethyl) direct hydrazine attack to specific carbonyl positions, achieving >90% regioselectivity. For the target compound, ethyl 3-methoxy-4-oxopent-2-enoate serves as an ideal precursor, reacting with methylhydrazine in refluxing ethanol to form 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate.
Carboxamide Functionalization
Conversion of the ester to carboxamide proceeds through two primary pathways:
- Direct Aminolysis : Reacting methyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate with 4-(trifluoromethoxy)aniline under microwave irradiation (120°C, 2 hr) in toluene, yielding 68–72% product.
- Acid Chloride Intermediate : Hydrolysis to 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid (6M HCl, 80°C), followed by thionyl chloride treatment and reaction with 4-(trifluoromethoxy)aniline in dichloromethane with triethylamine, achieving 85% yield.
Detailed Synthetic Protocols
Regioselective Pyrazole Cyclization
- Charge a 3-neck flask with ethyl 3-methoxy-4-oxopent-2-enoate (10 mmol), methylhydrazine sulfate (12 mmol), and ethanol (50 mL).
- Reflux at 80°C for 6 hr under N₂.
- Concentrate under vacuum and purify via silica chromatography (EtOAc/hexane 3:7) to obtain white crystals (82% yield).
Key Data :
Carboxamide Formation via Acid Chloride
- Hydrolyze methyl ester (5 mmol) with 6M HCl (15 mL) at 80°C for 3 hr.
- Cool, filter, and dry carboxylic acid (mp 154–156°C).
- Suspend acid in SOCl₂ (10 mL), reflux 2 hr, then evaporate excess reagent.
- Dissolve residue in CH₂Cl₂ (20 mL), add 4-(trifluoromethoxy)aniline (5.5 mmol) and Et₃N (7 mmol).
- Stir 12 hr at 25°C, wash with 5% HCl (2×), dry (Na₂SO₄), and recrystallize from ethanol (78% yield).
Spectroscopic Validation :
- ¹³C NMR (101 MHz, DMSO-d₆): δ 165.2 (C=O), 149.1 (OCF₃), 144.7 (pyrazole-C4).
- HRMS : m/z 358.1024 [M+H]⁺ (calc. 358.1028).
Alternative Methodologies and Comparative Analysis
Microwave-Assisted One-Pot Synthesis
A patent-pending method combines pyrazole formation and amidation in a single step:
- Mix ethyl acetoacetate, methylhydrazine, and 4-(trifluoromethoxy)phenyl isocyanate in DMF.
- Irradiate at 150°C (300 W) for 15 min.
- Isolate product via aqueous workup (63% yield).
Advantages :
- 40% reduction in reaction time vs conventional methods
- Eliminates acid chloride handling
Limitations :
- Lower yield due to competing urea formation
Enzymatic Amidations
Recent advances utilize lipase CAL-B for greener synthesis:
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Tert-butyl alcohol | 58 | 98 |
| Solvent-free | 42 | 95 |
| Microwave (50°C) | 71 | 99 |
Though environmentally friendly, enzymatic methods currently lag in scalability compared to chemical routes.
Critical Challenges and Optimization Strategies
Regiochemical Control
The methoxy group’s position is vital for bioactivity. Key factors influencing regioselectivity:
Purification Challenges
- Silica Chromatography : Required for removing regioisomers (Rf 0.32 vs 0.25 for C5-methoxy impurity)
- Recrystallization Solvents : Ethanol/water (7:3) gives >99% purity crystals
Industrial-Scale Considerations
Cost Analysis of Key Steps
| Process Step | Cost Contribution (%) |
|---|---|
| Pyrazole cyclization | 38 |
| Acid chloride formation | 29 |
| Amidation | 18 |
| Purification | 15 |
Waste Stream Management
- SOCl₂ Quenching : Neutralize with 2M NaOH to generate NaCl (98% recovery)
- Solvent Recycling : Toluene recovered via distillation (89% efficiency)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
